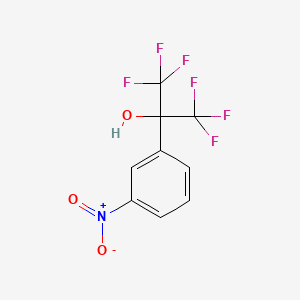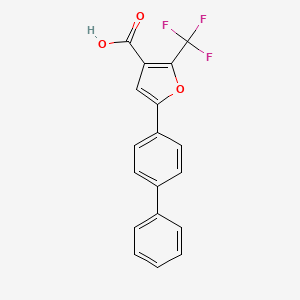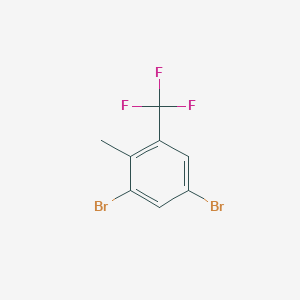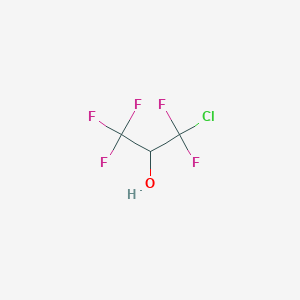
2-(1H-indol-3-yl)-2-methylpropanoic acid
描述
科学研究应用
Organic Synthesis
The compound can be used in organic synthesis. For instance, it can be prepared by reaction between tryptamine and ibuprofen using N, N ′-dicyclohexylcarbodiimide as a “dehydrating” reagent . The structure of the newly synthesized compound can be determined by nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
2-Arylpropanoic acids, which include this compound, are an important class of non-steroidal anti-inflammatory drugs (NSAIDs) . They are widely used for the treatment of various types of arthritis and musculoskeletal disorders .
Analgesic and Antipyretic Properties
The compound is known for its analgesic, antipyretic, and anti-inflammatory properties . This makes it a potential candidate for pain relief and fever reduction.
Biological Activities
Tryptamine and its derivatives, including this compound, are known for their vast array of biological activities . These activities can be leveraged in the development of new drugs and therapies.
Anti-HIV Properties
Indole derivatives, including this compound, have been reported to have anti-HIV properties . This opens up possibilities for its use in the treatment of HIV.
Antibacterial Activity
The compound has been found to have antibacterial activity, including tests against Mycobacterium tuberculosis H 37 Rv . This suggests potential applications in the treatment of bacterial infections.
Biofilm Formation
The compound has been found to influence the formation of biofilms . This could have implications in various fields, from medical to environmental science.
Cancer Treatment
The application of indole derivatives as biologically active compounds for the treatment of cancer cells has attracted increasing attention in recent years . This compound, being an indole derivative, could potentially be used in cancer treatment.
未来方向
Future research could focus on the synthesis, molecular structure analysis, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of 2-(1H-indol-3-yl)-2-methylpropanoic acid. Additionally, the biological potential of indole derivatives could be explored further .
作用机制
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors . For instance, some indole derivatives are known to target interleukin-2 .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects . For example, indole can induce the activity of ribosome modulation factors, thereby taking part in persister cell formation .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The pharmacokinetics of indole derivatives are crucial in determining their bioavailability and therapeutic efficacy .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, including the treatment of cancer cells, microbes, and different types of disorders in the human body .
属性
IUPAC Name |
2-(1H-indol-3-yl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-12(2,11(14)15)9-7-13-10-6-4-3-5-8(9)10/h3-7,13H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCAHDWYBGCCMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CNC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481471 | |
| Record name | 2-(1H-Indol-3-yl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-2-methylpropanoic acid | |
CAS RN |
2770-92-5 | |
| Record name | 2-(1H-Indol-3-yl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



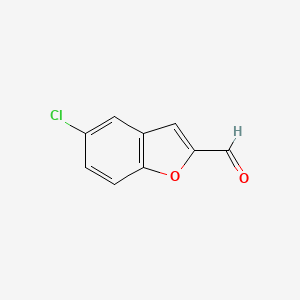
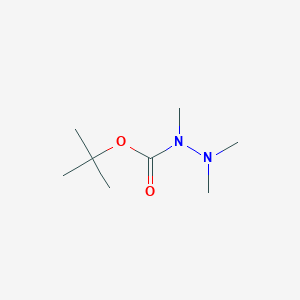

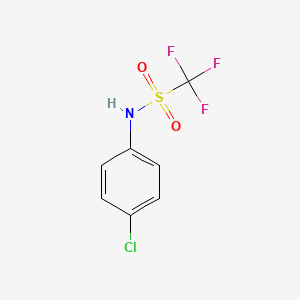
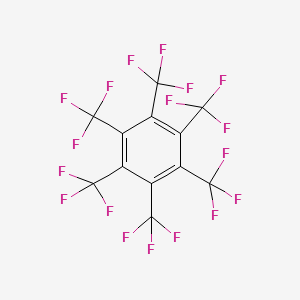
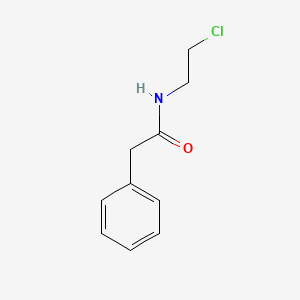


![Methyl 5-({[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B3031304.png)
